molecular formula C9H13ClN2O2S B1346117 3-Amino-4-chloro-N-isopropylbenzenesulfonamide CAS No. 1017430-64-6

3-Amino-4-chloro-N-isopropylbenzenesulfonamide

Cat. No.: B1346117
CAS No.: 1017430-64-6
M. Wt: 248.73 g/mol
InChI Key: QGOICKWCDYSFTE-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-isopropylbenzenesulfonamide: is an organic compound with the molecular formula C9H12ClNO2S It is a derivative of benzenesulfonamide, featuring an amino group at the third position, a chlorine atom at the fourth position, and an isopropyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-isopropylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with isopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

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Properties

IUPAC Name

3-amino-4-chloro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOICKWCDYSFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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